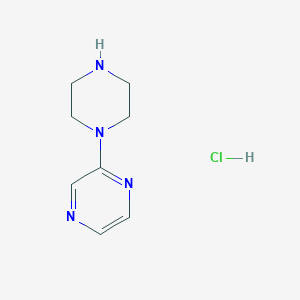

2-(Piperazin-1-yl)pyrazine hydrochloride

Overview

Description

2-(Piperazin-1-yl)pyrazine is an organic compound with the molecular weight of 164.21 . It is also known by other names such as 1-(2-pyrazinyl)piperazine and 2-(Piperazin-1-yl)-1,4-diazine .

Synthesis Analysis

The synthesis of piperazine derivatives, including 2-(Piperazin-1-yl)pyrazine, involves several methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular formula of 2-(Piperazin-1-yl)pyrazine hydrochloride is C8H13ClN4 . The average mass is 200.669 Da and the monoisotopic mass is 200.082870 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

2-(Piperazin-1-yl)pyrazine is a solid at room temperature . It has a flash point of 105-108/0.5mm .Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety plays a crucial role in several pharmaceuticals. Notably, it is present in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to explore novel derivatives of piperazines for their potential therapeutic applications.

Derivatization Reagent for Peptides

1-(2-Pyrimidyl)piperazine (a close analog of 2-(Piperazin-1-yl)pyrazine) can be used as a derivatization reagent for carboxyl groups on peptides. This application is particularly relevant during the spectrophotometric analysis of phosphopeptides .

Antimicrobial Activity

Studies have investigated the antimicrobial activity of related compounds. For instance, the antimicrobial activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was evaluated against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-Tubercular Agents

Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Cancer Research

Despite the availability of several anticancer drugs, cancer cells evolve using different pathways. The protein tyrosine phosphatases pathway, which monitors cell proliferation, diversity, migration, and metabolism, remains a target for drug development. Piperazine derivatives may play a role in this context .

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine, a structural component of this compound, is known to be a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This might provide some insight into the potential interactions of 2-(Piperazin-1-yl)pyrazine hydrochloride with its targets.

Pharmacokinetics

It’s known that piperazine derivatives can be metabolized by enzymes like cyp2d6 . This enzyme catalyzes the 5-hydroxylation of certain piperazine derivatives, which could potentially apply to 2-(Piperazin-1-yl)pyrazine hydrochloride.

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

Safety and Hazards

Future Directions

While specific future directions for 2-(Piperazin-1-yl)pyrazine hydrochloride are not mentioned in the search results, there have been recent developments in the synthesis of piperazines, including the use of ecofriendly, cost-effective methods . These advancements may open up new possibilities for the synthesis and application of 2-(Piperazin-1-yl)pyrazine hydrochloride.

properties

IUPAC Name |

2-piperazin-1-ylpyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c1-2-11-8(7-10-1)12-5-3-9-4-6-12;/h1-2,7,9H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDNHTMVWNAZKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)pyrazine hydrochloride | |

CAS RN |

61655-78-5 | |

| Record name | Pyrazine, 2-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

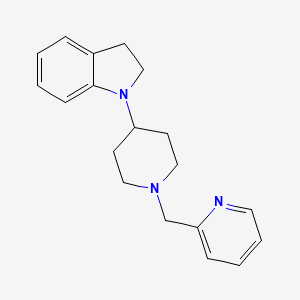

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B3274806.png)

![6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3274845.png)

![2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B3274857.png)